molecular formula C7H7ClOS B102530 2-Chloro-4-(methylthio)phenol CAS No. 17733-32-3

2-Chloro-4-(methylthio)phenol

Cat. No.: B102530
CAS No.: 17733-32-3
M. Wt: 174.65 g/mol
InChI Key: URMIHRANPOLBOI-UHFFFAOYSA-N
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Description

Properties

CAS No.

17733-32-3

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-chloro-4-methylsulfanylphenol

InChI

InChI=1S/C7H7ClOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3

InChI Key

URMIHRANPOLBOI-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)O)Cl

Canonical SMILES

CSC1=CC(=C(C=C1)O)Cl

Synonyms

2-Chloro-4-(methylthio)phenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis References
2-Chloro-4-(methylthio)phenol 1073-29-6 -Cl (2), -SMe (4) C₇H₇ClOS 174.64 Intermediate in organic synthesis
2-Chloro-4-(methylsulfonyl)phenol 20945-65-7 -Cl (2), -SO₂Me (4) C₇H₇ClO₃S 206.65 Research compound; sulfonyl derivatives
2-Chloro-4-(tert-pentyl)phenol 5323-65-9 -Cl (2), -C(CH₂CH₃)₂CH₃ (4) C₁₁H₁₅ClO 198.69 Industrial intermediate; NSC 2795
2-Chloro-4-(3,4-difluorophenyl)phenol 1226086-45-8 -Cl (2), -C₆H₃F₂ (4) C₁₂H₇ClF₂O 240.63 Discontinued research chemical
4-Chlorothiophenol 106-54-7 -SH (4), -Cl (1) C₆H₅ClS 144.62 Thiol reagent; precursor for sulfides

Functional Group Variations

Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me)
  • This compound vs. 2-Chloro-4-(methylsulfonyl)phenol: The methylthio group is electron-donating, enhancing nucleophilic aromatic substitution reactivity. In contrast, the sulfonyl group is electron-withdrawing, stabilizing negative charges and reducing reactivity . Synthesis: Methylthio derivatives are often synthesized via alkylation of thiol intermediates (e.g., using methyl iodide) , while sulfonyl derivatives require oxidation of thioethers with agents like mCPBA or H₂O₂ .
Alkyl vs. Aryl Substituents
  • 2-Chloro-4-(tert-pentyl)phenol (tert-pentyl group) vs. 2-Chloro-4-(3,4-difluorophenyl)phenol (aryl group): Bulky tert-pentyl groups increase steric hindrance, affecting solubility and reaction kinetics. Fluorinated aryl groups enhance lipophilicity and bioavailability, making them relevant in medicinal chemistry .

Physicochemical Properties

  • Boiling Points: 2-Chloro-4-(methylsulfonyl)phenol: 390.37°C at 760 mmHg (higher due to polar sulfonyl group). 4-Chlorothiophenol: Lower boiling point (~205°C) due to volatility of thiols .
  • Stability: Sulfonyl derivatives (e.g., 2-Chloro-4-(methylsulfonyl)phenol) are more stable under oxidative conditions compared to thioethers .

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